Product packaging for Ractopamine O-methyl(Cat. No.:CAS No. 1329610-95-8)

Ractopamine O-methyl

Cat. No.: B588807
CAS No.: 1329610-95-8
M. Wt: 315.413
InChI Key: VPHOYLOAYAAPCO-UHFFFAOYSA-N
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Description

Ractopamine O-methyl is a chemical derivative of ractopamine, a phenethanolamine beta-adrenergic receptor agonist widely studied for its metabolic effects . The parent compound, ractopamine, is known to promote lean muscle mass and improve feed efficiency in livestock by acting as a repartitioning agent, redirecting nutrients from fat deposition to protein synthesis . Its primary mechanism of action, for which it has been extensively characterized, involves the agonism of beta-adrenergic receptors (β1 and β2) . Furthermore, research has shown that ractopamine is also a full agonist of mouse Trace Amine-Associated Receptor 1 (TAAR1), a receptor that influences neurotransmitter systems, which may underlie some of the behavioral and physiological alterations observed in animal models . The specific properties, pharmacological activity, metabolic pathway, and research applications of the O-methyl derivative are areas of active investigation. This compound is presented to the scientific community as a tool for further exploration in these fields. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO3 B588807 Ractopamine O-methyl CAS No. 1329610-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-[[2-(4-hydroxyphenyl)-2-methoxyethyl]amino]butyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-14(3-4-15-5-9-17(21)10-6-15)20-13-19(23-2)16-7-11-18(22)12-8-16/h5-12,14,19-22H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHOYLOAYAAPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329610-95-8
Record name Ractopamine O-methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329610958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RACTOPAMINE O-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2PCQ8KRYS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Derivatization of Ractopamine O Methyl

Novel Synthetic Approaches for Ractopamine (B1197949) O-methyl Generation

A notable method for synthesizing Ractopamine O-methyl involves the direct methylation of Ractopamine Hydrochloride. jetir.org This approach is valued for its directness and effectiveness in producing the target compound.

The synthesis is strategically designed as an acid-catalyzed etherification of one of the phenolic hydroxyl groups on the Ractopamine molecule. The reaction mechanism involves the use of an acidic catalyst, such as an Amberlyst resin, in a methanol (B129727) medium. jetir.org Methanol serves as both the solvent and the methylating agent.

The probable mechanism proceeds as follows:

Activation: The acidic resin protonates the hydroxyl group of methanol, making it a better leaving group and activating the methyl group for nucleophilic attack.

Nucleophilic Attack: The electron-rich phenolic oxygen of Ractopamine acts as a nucleophile, attacking the activated methyl group of the protonated methanol.

Deprotonation: A subsequent deprotonation step yields the final product, this compound, and regenerates the catalyst.

This reaction is a specific application of ether synthesis, targeting the phenolic group under acidic conditions.

The efficiency of the synthesis is highly dependent on the optimization of key reaction parameters. Research has identified specific conditions that lead to high yield and purity. jetir.org A reported procedure using Ractopamine Hydrochloride with an acidic amberlyst resin in methanol achieved a yield of 84%. jetir.org

Key parameters for optimization include:

Catalyst: The use of a solid acid catalyst like an acidic amberlyst resin simplifies the work-up process, as it can be easily filtered out from the reaction mixture. jetir.org

Temperature: The reaction is conducted at an elevated temperature of 55-60°C to ensure a sufficient reaction rate. jetir.org

Reaction Time: A reaction time of approximately 8 hours has been found to be effective for driving the reaction to completion. jetir.org

Solvent/Reagent: Methanol is used in excess to serve as both the solvent and the reactant, ensuring the availability of the methylating agent. jetir.org

Table 1: Optimized Reaction Conditions for this compound Synthesis

ParameterConditionReference
Starting MaterialRactopamine Hydrochloride jetir.org
CatalystAmberlyst acidic resin jetir.org
Solvent/ReagentMethanol jetir.org
Temperature55-60°C jetir.org
Reaction Time8.0 hours jetir.org
Reported Yield84% jetir.org

Characterization of Synthesized this compound

Once synthesized, the compound must be thoroughly characterized to confirm its structure and assess its purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

The structure of synthesized this compound has been confirmed through various analytical methods. jetir.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for determining the molecular weight of the compound. Mass spectrometry results for this compound show a mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ of 316.35, which is consistent with its chemical formula. jetir.org

Infrared (IR) Spectroscopy: IR spectra support the predicted structure by showing characteristic absorption bands corresponding to specific functional groups. jetir.org

Table 2: Spectroscopic Data for this compound Characterization

TechniqueObservationInferred Structural FeatureReference
Mass Spectrometry (ES)[M+H]+ : 316.35Confirms Molecular Weight jetir.org
Infrared (IR) Spectroscopy (cm⁻¹)3020-3080Aromatic C-H stretch jetir.org
2950, 2878, 1370Aliphatic -CH₃, -CH₂ groups jetir.org
3500-NH stretch jetir.org
1100Aryl ether (R-O-R) stretch jetir.org

The purity of synthesized this compound is typically assessed using high-performance liquid chromatography (HPLC). acs.orgmoravek.com HPLC methods allow for the separation of the main compound from any unreacted starting materials or side products. chromatographyonline.combas.bg The purity is often determined by calculating the percentage of the peak area of the main compound relative to the total area of all peaks in the chromatogram. researchgate.net For pharmaceutical reference standards, a purity of 95% or greater is generally required. acs.org

Formation of this compound as a Process-Related Impurity

This compound is a known process-related impurity that can form during the final stages of Ractopamine Hydrochloride synthesis. jetir.org Its formation is particularly noted during the work-up of the final stage when methanol is used in an acidic environment. jetir.org

The presence of this impurity is monitored using HPLC, where it is observed at a relative retention time (RRT) of 1.20. jetir.org The levels of this impurity are typically found to be in the range of 0.05% to 0.20% in the final Active Pharmaceutical Ingredient (API). jetir.org The controlled synthesis of this compound is therefore essential for its use as a standard to accurately quantify its presence in batches of Ractopamine Hydrochloride, ensuring the quality and safety of the drug product.

Identification of Impurity Formation Mechanisms During Ractopamine Synthesis

Research into the synthesis of high-purity Ractopamine Hydrochloride has identified the specific mechanism and reaction conditions that lead to the formation of this compound, also referred to as O-methyl ractopamine. jetir.org

Mechanism of Formation: The formation of this compound is not a result of the primary reaction pathway but occurs as a side reaction during the final work-up stage of the Ractopamine synthesis. jetir.org The specific chemical reaction is an O-methylation of a phenolic hydroxyl group on the Ractopamine molecule.

Contributing Factors: Studies have pinpointed that this impurity is generated under the following conditions:

Presence of Methanol: The reaction occurs when methanol is used as a solvent or reagent in the final stages of the process. jetir.org

Acidic Media: An acidic environment is a key catalyst for the O-methylation reaction to proceed. jetir.org

During the final work-up in an acidic, methanol-containing medium, the methanol acts as a methylating agent, attaching a methyl group to one of the oxygen atoms of the phenolic groups on the Ractopamine structure. This derivatization results in the formation of the this compound impurity. jetir.org Another study analyzing organic impurities in Ractopamine reference material also identified an impurity with a mass-to-charge ratio (m/z) consistent with that of this compound, confirming its presence as a byproduct. ccspublishing.org.cn

Table 1: Formation Conditions for this compound Impurity

ParameterCondition/ReagentRole in FormationSource
Process StageFinal Work-upThe impurity is generated near the end of the synthesis process. jetir.org
Reaction MediumAcidic MediaCatalyzes the O-methylation reaction. jetir.org
Solvent/ReagentMethanolActs as the source of the methyl group for the unwanted derivatization. jetir.org

Metabolic Transformations of Ractopamine Leading to O Methyl Conjugates

Overview of Ractopamine (B1197949) Biotransformation Pathways

The biotransformation of ractopamine in biological systems is extensive, proceeding primarily through Phase II conjugation reactions, with limited involvement of Phase I metabolism. fda.gov.tw This metabolic profile is generally consistent across various species, including target animals like swine and cattle, as well as laboratory animals and humans. fda.gov.twresearchgate.net The rapid metabolism following oral administration suggests a significant first-pass effect, where the liver and intestine play crucial roles in its biotransformation. inchem.org

Phase I Metabolic Reactions

Unlike many xenobiotics, ractopamine does not appear to undergo significant oxidative metabolism. inchem.org Instead, its primary metabolic fate is direct conjugation of its hydroxyl groups. Some research suggests that minor Phase I reactions, such as hydrations and dehydrations, may occur, but these are not the principal transformation pathways. researchgate.net The core structure of ractopamine remains largely intact prior to conjugation.

Phase II Conjugation Pathways: Focus on Methylation

Phase II conjugation is the predominant route for ractopamine metabolism. thomastobin.com The molecule possesses multiple hydroxyl groups on its two phenolic rings, making it an ideal substrate for several conjugation enzymes. The main pathways identified are glucuronidation, sulfation, and methylation. researchgate.netresearchgate.net

Glucuronidation: This is a major metabolic route, resulting in the formation of various ractopamine monoglucuronides and at least one diglucuronide conjugate. inchem.orgmdpi.com Studies have identified multiple monoglucuronide isomers, indicating that conjugation can occur at different hydroxyl positions on the molecule. fao.org These glucuronide conjugates are highly water-soluble, facilitating their excretion, primarily in urine. researchgate.net

Sulfation: Sulfation is another key conjugation pathway. researchgate.net A monosulfate conjugate of ractopamine has been identified, and in some species like the rat, a diconjugate containing both a sulfate (B86663) and a glucuronic acid moiety has been found in bile. inchem.orgmdpi.com

Methylation: O-methylation represents another identified biotransformation pathway for ractopamine. thomastobin.comresearchgate.net This reaction involves the addition of a methyl group to one of the phenolic hydroxyl groups. Studies in horses have specifically identified the presence of methyl and mixed methyl-glucuronide conjugates in urine, confirming this metabolic route in vivo. thomastobin.comresearchgate.net

Elucidation of O-methylation Mechanisms of Ractopamine in Biological Systems

Enzymatic Pathways Involved in O-methylation (e.g., Catechol-O-methyltransferase activity)

The O-methylation of ractopamine is catalyzed by the enzyme Catechol-O-methyltransferase (COMT). nih.govresearchgate.net COMT is a well-characterized Phase II enzyme responsible for metabolizing endogenous and xenobiotic compounds that possess a catechol structure. nih.govnih.gov The enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol substrate. nih.govebi.ac.uk

The catalytic mechanism of COMT is a strictly ordered process:

The enzyme first binds to the methyl donor, SAM. nih.govebi.ac.uk

A magnesium ion (Mg²⁺) then binds to the enzyme-SAM complex. nih.govebi.ac.uk

Finally, the catechol-containing substrate (in this case, ractopamine) binds to the active site. ebi.ac.uk

Within the active site, a key amino acid residue, Lysine-144, is proposed to act as a general base. researchgate.netebi.ac.uk It abstracts a proton from one of the substrate's hydroxyl groups, creating a negatively charged catecholate ion. researchgate.net This highly reactive ion then performs a nucleophilic attack on the methyl group of SAM, resulting in the formation of the O-methylated product and S-adenosyl-L-homocysteine. researchgate.netebi.ac.uk

Identification of Precursor Molecules for O-methyl Conjugation

The direct precursor for O-methylation is the parent ractopamine molecule. Its chemical structure, which includes a hydroxyphenyl group, mimics the catechol moiety required for recognition and binding by the COMT enzyme. researchgate.netmedchemexpress.com The presence of this catechol-like structure makes ractopamine a suitable substrate for COMT-mediated methylation, a major pathway for the clearance of catechol compounds. nih.gov

In Vivo Studies on Ractopamine O-methyl Formation Across Animal Species

The metabolic fate of ractopamine shows qualitative similarities but quantitative differences across animal species. While glucuronidation and sulfation are common to most species studied, the formation of methylated metabolites has been specifically identified and reported in horses. inchem.orgthomastobin.comresearchgate.net

In studies involving horses administered ractopamine, analysis of urine via mass spectrometry confirmed the presence of not only glucuronide conjugates but also methyl and mixed methyl-glucuronide conjugates. thomastobin.comresearchgate.net This demonstrates that in this species, methylation is a relevant in vivo biotransformation pathway that can occur alongside other conjugation reactions.

In other species, such as cattle, swine, rats, and dogs, the primary reported metabolites are glucuronide and sulfate conjugates. inchem.orgfao.org While the chromatographic profiles of metabolites are qualitatively similar across these species, the relative proportions of each metabolite can vary significantly. inchem.orgfao.org For instance, laboratory animals like rats and dogs tend to have a higher percentage of total residues present as metabolites compared to livestock species. inchem.org The table below summarizes the types of metabolites identified in various animal species, highlighting where methylated forms have been detected.

Animal Species Glucuronide Conjugates Sulfate Conjugates Methyl / Mixed Conjugates Reference(s)
Horse YesYesYes researchgate.net, thomastobin.com, researchgate.net
Cattle YesYesNot Reported inchem.org, researchgate.net, fao.org, nih.gov
Swine YesYesNot Reported inchem.org, fao.org, mdpi.com
Rat YesYesNot Reported inchem.org, fao.org, mdpi.com
Dog YesNot ReportedNot Reported inchem.org, fao.org
Human YesYesNot Reported inchem.org

Comparative Metabolic Profiles in Different Livestock Species

The metabolic fate of ractopamine shows quantitative rather than qualitative differences across various livestock species, including swine, cattle, and turkeys. inchem.org The primary metabolites are consistently identified as monoglucuronide and monosulfate conjugates. inchem.orgwikipedia.org

Swine: In pigs, ractopamine is extensively metabolized. The major residues found in liver and kidney are three distinct monoglucuronides. fao.org After 12 hours of withdrawal, parent ractopamine constitutes a significant portion of the residues in liver (52%) and kidney (28-30%), with the remainder being conjugates. inchem.org

Cattle: The metabolic profile in cattle is qualitatively similar to that in swine, with glucuronide conjugates being predominant. inchem.orgresearchgate.net However, a key difference is the identification of a diglucuronide metabolite (Metabolite D) specific to cattle. europa.eu The ratio of free ractopamine to its conjugated metabolites is lower in cattle compared to pigs, indicating more extensive conjugation in bovine species. europa.eu

Turkeys: In turkeys, glucuronidation is the major metabolic pathway, accounting for approximately 72% of the urinary radioactivity. nih.gov Unmetabolized ractopamine represents only about 8% of the urinary radioactivity. nih.govacs.org The primary metabolites are monoglucuronides conjugated at either the C-10 or C-10' phenol (B47542) positions. nih.gov

Table 1: Comparative Distribution of Ractopamine and its Metabolites in Livestock (12-hour withdrawal)
SpeciesTissueParent Ractopamine (% of total extractable residues)Primary Conjugates
SwineLiver52%Monoglucuronides
SwineKidney28-30%Monoglucuronides
CattleLiver13-16%Monoglucuronides, Diglucuronides
CattleKidney14%Monoglucuronides, Diglucuronides
TurkeyUrine~8%Monoglucuronides (~72%)

Kinetic Studies of this compound Appearance and Disappearance

Kinetic studies on ractopamine and its metabolites show rapid absorption, distribution, and elimination in livestock. europa.eu Following oral administration, peak plasma concentrations are reached quickly, typically within hours. inchem.orgvulcanchem.com The elimination half-life of parent ractopamine in plasma is approximately 4 hours. inchem.orgwikipedia.org

Residues, primarily in the form of conjugates, reach a steady-state level in tissues like the liver and kidney after about four days of continuous feeding. inchem.orgfda.gov.tw Upon withdrawal, these residues deplete rapidly. For instance, in swine, total residues in the liver and kidney decline significantly within 24 to 72 hours. inchem.org

Stereoselective Aspects of Ractopamine O-methylation

Ractopamine is administered as a mixture of four stereoisomers (RR, RS, SR, SS) due to the presence of two chiral centers in its structure. scielo.brresearchgate.net The biological activity and metabolic fate of these isomers can differ significantly, a concept known as stereoselectivity.

Investigation of Stereoisomer-Specific Metabolic Fate

Research indicates that the metabolism of ractopamine is stereoselective. The RR isomer is considered the most biologically active form, responsible for the majority of the leanness-enhancing effects. thomastobin.comresearchgate.net

Metabolic processes, particularly conjugation, show specificity for certain stereoisomers. In turkeys, glucuronidation at the C-10' phenol position was found to occur only for the (1R,3R) and (1R,3S) stereoisomers. nih.gov In contrast, glucuronidation at the C-10 phenol involved all four stereoisomers. nih.gov This demonstrates that the enzymes responsible for conjugation can differentiate between the various spatial arrangements of the ractopamine molecule. While stereospecific sulfation has not been reported, stereoselective biotransformation is a common phenomenon for β-agonists. inchem.org

Impact of Stereochemistry on O-methyl Conjugate Formation

The three-dimensional structure of a molecule is a critical factor in its interaction with enzymes. mhmedical.comnih.gov The formation of a new chiral center during a reaction with a chiral reactant, such as the enzymatic methylation of a ractopamine stereoisomer, can lead to unequal amounts of diastereomeric products. openstax.org

The enzymes that catalyze O-methylation, such as COMT, recognize specific substrate conformations. It is highly probable that the rate and extent of O-methylation differ among the four ractopamine stereoisomers. One isomer may fit more readily into the enzyme's active site than another, leading to preferential methylation. nih.gov For example, studies on other chiral drugs have shown that individual enantiomers can have different metabolic profiles. nih.gov Although direct studies quantifying the O-methylation of each individual ractopamine stereoisomer are not widely available, the principles of stereochemistry in drug metabolism strongly suggest that such a preference exists. The presence of the other, less reactive isomers could even influence the kinetics of the active isomer's metabolism. scielo.brresearchgate.net

Table 2: Stereoselectivity in Ractopamine Metabolism
Metabolic ProcessStereoisomer SpecificityObservationSource
Biological Activity (Leanness)RR-isomerPrimarily responsible for the therapeutic effect. thomastobin.comresearchgate.net
Glucuronidation (C-10' phenol)(1R,3R) and (1R,3S)Observed in turkeys; conjugation is specific to these isomers at this position. nih.gov
Glucuronidation (C-10 phenol)All four isomersConjugation at this site is not specific to any single isomer in turkeys. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Ractopamine O Methyl

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the definitive identification and quantification of Ractopamine (B1197949) O-methyl. By separating the analyte from complex matrix components, these methods provide the high degree of certainty required for confirmatory analysis.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of ractopamine and its derivatives. researchgate.net In the context of Ractopamine O-methyl, HPLC has been successfully used to identify it as a process-related impurity in ractopamine hydrochloride preparations. jetir.org One study identified O-methyl ractopamine at a relative retention time (RRT) of 1.20, demonstrating the separatory power of the method. jetir.org

The coupling of HPLC with specialized detectors enhances sensitivity and selectivity. Fluorescence detectors are commonly used, as ractopamine exhibits native fluorescence. iaea.org For compounds that require it, pre-column derivatization can be employed to attach a fluorophore or chromophore, significantly improving detection limits. nih.gov A method for ractopamine in pork samples using pre-column derivatization achieved a detection capability (CCβ) of 0.078 µg/g. nih.gov UV detectors are also utilized, with detection wavelengths set to the absorbance maximum of the compound, typically around 275-284 nm for ractopamine derivatives. nih.govresearchgate.net

Table 1: HPLC Methods for Ractopamine and its Derivatives
TechniqueColumnDetectorKey Finding/ParameterSource
HPLCNot SpecifiedNot SpecifiedIdentified O-methyl ractopamine impurity at 1.20 RRT. jetir.org
HPLC with Fluorescence DetectionC18 Reversed PhaseFluorescenceValidated for swine and bovine liver and muscle tissues. iaea.org
HPLC with Pre-column DerivatizationKromasil C18UV (284 nm)Detection capability (CCβ) of 0.078 µg/g in pork. nih.gov
HPLC-UVC8UV (275 nm)Validated for raw material and feed additives; LOD of 1.60-2.05 µg/mL. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for O-methylated Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful confirmatory tool for the analysis of ractopamine metabolites. oup.com Due to the low volatility of compounds like this compound, a crucial derivatization step is required prior to analysis. researchgate.net The most common approach is trimethylsilyl (B98337) (TMS) derivatization, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide convert polar functional groups into more volatile silyl (B83357) ethers. researchgate.netnih.gov

Following derivatization, the GC separates the different metabolites, which are then identified by the mass spectrometer. researchgate.net In studies on horse urine, GC-MS analysis after TMS derivatization successfully confirmed the presence of ractopamine and its metabolites. nih.gov The mass spectrometer is often operated in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity, targeting specific mass-to-charge ratio (m/z) ions characteristic of the derivatized analyte. For ractopamine-tris(TMS), characteristic ions include m/z 267, 250, and 179. oup.comnih.gov

Table 2: Predicted Molecular Weights (Mw) of Ractopamine Metabolites and their TMS Derivatives for GC-MS Analysis
CompoundMwMw of TMS3 DerivativeSource
Ractopamine301517 oup.com
Methylated ractopamine315531 oup.com
Ractopamine-O-sulfate381597 oup.com
Methylated ractopamine-O-sulfate395611 oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the ultra-sensitive detection and confirmation of this compound and other metabolites. oup.comnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, eliminating the need for derivatization required in GC-MS. oup.com

Urinary metabolites of ractopamine, including methyl and mixed methyl-glucuronide conjugates, have been definitively identified using electrospray ionization (ESI) tandem quadrupole mass spectrometry. nih.govresearchgate.net Advanced LC-MS platforms, such as those combining HPLC with Quadrupole-Time of Flight (Q-TOF) or Ion Trap-Time of Flight (IT-TOF) mass spectrometers, provide high mass accuracy and resolution. ccspublishing.org.cn This allows for the confident identification of impurities and metabolites even at trace levels. For instance, an organic impurity corresponding to O-methyl ractopamine was identified with a measured m/z of 316.1907, showing a relative mass deviation of only 2.1 x 10⁻⁶ from its theoretical mass. ccspublishing.org.cn The sensitivity of LC-MS/MS methods is exceptional, with limits of detection (LOD) often reaching sub-ng/mL levels, such as an LOD of 0.1 ng/mL reported for ractopamine in urine. oup.com

Table 3: High-Resolution Mass Spectrometry Data for Ractopamine Impurities
ImpurityTheoretical m/z [M+H]⁺Measured m/z [M+H]⁺Relative Mass Deviation (x 10⁻⁶)Source
Impurity A (Deoxy-ractopamine)286.1802286.18020.0 ccspublishing.org.cn
Impurity B (O-methyl ractopamine)316.1907316.19072.1 ccspublishing.org.cn
Impurity C438.2275438.2275-0.5 ccspublishing.org.cn
Impurity D372.2533372.2533-0.8 ccspublishing.org.cn

Immunochemical Assay Development for this compound

Immunochemical assays, particularly ELISA, offer a rapid and high-throughput screening alternative to chromatographic methods. Their development hinges on the production of specific antibodies that can recognize the target analyte or its conjugates.

Development of Specific Antibodies for O-methyl Conjugates

The foundation of any immunoassay is a highly specific antibody. For small molecules like this compound, this process begins with synthesizing a hapten—a modified version of the target molecule—and conjugating it to a large carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). tandfonline.comacs.orgmedchemexpress.com This immunogen is then used to elicit an immune response in an animal to generate antibodies. acs.org

The specificity of the resulting antibody is critical. Research into monoclonal antibodies for ractopamine has shown that the antibody's binding affinity is highly dependent on the structure of the analyte. acs.org Studies on a series of ractopamine metabolites and analogues revealed that the position of methylation significantly impacts antibody recognition. capes.gov.br For example, one specific monoclonal antibody (clone 5G10) showed high affinity for ractopamine analogues methoxylated at the ethanolamine (B43304) phenol (B47542) (IC₅₀ values of 0.7–2.6 ng/mL). acs.org However, its affinity was dramatically reduced for analogues where the N-butylphenol moiety's phenolic group was methoxylated, with IC₅₀ values generally exceeding 200 ng/mL. acs.org This demonstrates that a free phenolic group on that part of the molecule is crucial for high-affinity binding and highlights the challenge and importance of careful hapten design to generate antibodies specific to O-methylated conjugates. acs.orgcapes.gov.br

Table 4: Specificity of a Monoclonal Antibody (5G10) to Ractopamine Isomers and Analogues
CompoundIC₅₀ (ng/mL)Source
(1R,3R)-ractopamine0.55 ± 0.09 acs.orgcapes.gov.br
(1S,3R)-ractopamine2.00 ± 0.37 acs.orgcapes.gov.br
Racemic ractopamine2.69 ± 0.36 acs.orgcapes.gov.br
(1S,3S)-ractopamine140 ± 23 acs.orgcapes.gov.br
(1R,3S)-ractopamine291 ± 32 acs.orgcapes.gov.br
Ractopamine analogues methoxylated at ethanolamine phenol0.7 - 2.6 acs.org
Ractopamine analogues methoxylated at N-butylphenol moiety> 200 acs.org

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

Once a suitable antibody is developed, it can be incorporated into an Enzyme-Linked Immunosorbent Assay (ELISA). The most common format for small molecules is the competitive ELISA. nih.govantibodies.com In this setup, a microtiter plate is coated with a ractopamine-protein conjugate. tandfonline.com When a sample is added along with a limited amount of anti-ractopamine antibody, the this compound in the sample and the ractopamine on the plate compete for binding to the antibody. antibodies.com A secondary antibody conjugated to an enzyme (like HRP) is then added, followed by a substrate that produces a colorimetric signal. antibodies.com The signal intensity is inversely proportional to the concentration of the analyte in the sample. antibodies.com

Validation is a critical step to ensure the assay is fit for purpose. This involves assessing parameters such as sensitivity (IC₅₀), limit of detection (LOD), precision, accuracy (recovery), and cross-reactivity with related compounds. tandfonline.comnih.gov For example, a polyclonal antibody-based ELISA for ractopamine reported an IC₅₀ of 0.6 ng/mL and a detection limit of 0.04 ng/mL in buffer. nih.gov To validate the accuracy of an ELISA, results are often compared with a confirmatory method like HPLC or LC-MS/MS. nih.govnih.gov High correlation coefficients (e.g., R² > 0.95) between the ELISA and HPLC results for spiked samples demonstrate that the immunoassay is accurate enough for screening purposes. nih.govnih.gov

Table 5: Performance and Validation Parameters of Ractopamine ELISAs
Assay TypeKey ParameterValueSource
Polyclonal Ab-based direct competitive ELISAIC₅₀ (in buffer)0.6 ng/mL nih.gov
Polyclonal Ab-based direct competitive ELISALOD (in buffer)0.04 ng/mL nih.gov
Polyclonal Ab-based direct competitive ELISACorrelation with HPLC (R²)> 0.95 nih.govnih.gov
Monoclonal Ab-based ic-ELISAIC₅₀0.05 ng/mL tandfonline.com
Monoclonal Ab-based ic-ELISARecovery (spiked swine urine)110-120% tandfonline.com

Electrochemical Sensing Platforms for this compound

Electrochemical sensors have emerged as a highly effective approach for the detection of Ractopamine due to their inherent advantages, including low cost, high sensitivity, simple operation, and potential for miniaturization. mdpi.comresearchgate.net The fundamental principle behind this application lies in the electroactive nature of the Ractopamine molecule, specifically the oxidation of its phenolic hydroxyl groups, which allows for direct electrochemical measurement. researchgate.netnih.gov

Design and Fabrication of Modified Electrodes for Enhanced Selectivity

To improve the sensitivity and selectivity of electrochemical sensors, the surface of standard electrodes, such as the glassy carbon electrode (GCE), is often modified with various advanced materials. mdpi.com These modifications aim to increase the effective surface area, enhance electron transfer rates, and provide specific recognition sites for the target analyte.

Key Modification Strategies:

Nanomaterials: Gold (AuNPs) and silver (AgNPs) nanoparticles are widely used to amplify the electrochemical signal and catalyze the reaction. acs.org Their high surface-to-volume ratio and excellent conductivity significantly improve sensor performance. mdpi.com Other nanomaterials like graphene, reduced graphene oxide (rGO), and carbon nanotubes (CNTs) are also employed to enhance conductivity and surface area. researchgate.netrsc.orgnih.gov

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers engineered to have tailor-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule (in this case, Ractopamine). rsc.org This "molecular lock and key" mechanism imparts high selectivity to the sensor. researchgate.net These polymers can be created directly on the electrode surface through electropolymerization of functional monomers like o-phenylenediamine (B120857) or o-aminothiophenol in the presence of the Ractopamine template. rsc.orgnih.gov

Composite Films: The most advanced sensors often utilize composite materials that combine the benefits of multiple components. For instance, a nanocomposite of gold nanoparticles, ionic liquid (IL), and graphene (AuNPs-IL-GR) can be used to leverage the high conductivity of graphene and AuNPs and the unique properties of the ionic liquid to create a stable and highly responsive sensing interface. rsc.org Other examples include Au nanoparticles functionalized with covalent organic frameworks (AuNPs@COFs) and Nafion/AgNPs composites, which demonstrate excellent sensing capabilities. mdpi.comacs.org

Table 1: Examples of Modified Electrodes for Ractopamine Detection

Electrode Modifier Base Electrode Detection Limit Reference
Molecularly Imprinted Polymer (MIP), Graphene, Ionic Liquid, Gold Nanoparticles Glassy Carbon Electrode (GCE) 0.46 µg L⁻¹ researchgate.netrsc.org
Au Nanoparticles Functionalized Covalent Organic Frameworks (AuNPs@COFs) Glassy Carbon Electrode (GCE) 0.12 µmol/L mdpi.com
Nafion/Silver Nanoparticles (Nafion/AgNPs) Glassy Carbon Electrode (GCE) 1.60 x 10⁻³ ppm acs.org
Molecularly Imprinted o-aminothiophenol Film Gold Electrode 2.38 x 10⁻⁸ mol L⁻¹ nih.gov
Reduced Graphene Oxide, C₆₀ Fullerene, PMEO₂MA Polymer Glassy Carbon Electrode (GCE) 82 nM nih.gov

Voltammetric and Amperometric Detection Principles

Voltammetric and amperometric techniques are the primary methods used to generate a quantifiable signal from electrochemical sensors. These methods measure the current resulting from the electrochemical oxidation or reduction of the analyte.

Cyclic Voltammetry (CV): CV is a potent tool used to investigate the electrochemical properties of a substance and characterize the performance of modified electrodes. mdpi.com By scanning the potential and measuring the resulting current, researchers can study the oxidation mechanism of Ractopamine, which typically involves a process with two protons and two electrons corresponding to its two phenolic hydroxyl groups. researchgate.net The technique reveals the oxidation potential and demonstrates the enhanced catalytic activity of the modified electrode, often seen as a significant increase in the peak current compared to a bare electrode. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive quantitative technique favored for trace analysis. It applies voltage pulses to the electrode, and the resulting current is measured just before and after each pulse. The difference in current is plotted against the potential. This method effectively minimizes background currents, resulting in well-defined peaks where the peak height is directly proportional to the concentration of Ractopamine. rsc.org DPV has been successfully used to establish linear detection ranges with low limits of detection. researchgate.netacs.orgrsc.org

Amperometry: In this technique, a constant potential is applied to the working electrode, and the current is monitored over time. The current generated is proportional to the analyte concentration. Constant potential amperometry has been successfully applied for Ractopamine detection using a molecularly imprinted polymer-modified sensor, offering rapid response times. nih.gov

Table 2: Performance of Voltammetric Methods for Ractopamine Quantification

Technique Modified Electrode Linear Range Limit of Detection (LOD) Reference
Differential Pulse Voltammetry (DPV) MIP/AuNPs-IL-GR/GCE 10 µg L⁻¹ to 5000 µg L⁻¹ 0.46 µg L⁻¹ rsc.org
Differential Pulse Voltammetry (DPV) Nafion/AgNPs-GCE 7.50 × 10⁻³–1.00 ppm 1.60 × 10⁻³ ppm acs.org
Differential Pulse Voltammetry (DPV) AuNPs@COFs/GCE 1.2–1600 µmol/L 0.12 µmol/L mdpi.com

Sample Preparation and Matrix Effects in this compound Analysis

The analysis of Ractopamine and its metabolites in complex biological samples, such as animal tissues, urine, and feed, presents a significant challenge due to the presence of interfering substances. researchgate.netnih.gov These substances, collectively known as the sample matrix, can obscure the analyte signal and lead to inaccurate results. Therefore, effective sample preparation is a critical step to extract the target compound and remove interferences prior to analysis. researchgate.net

Advanced Extraction and Clean-up Procedures (e.g., SPE, LLE)

The goal of extraction and clean-up is to isolate the analyte of interest from the sample matrix with high recovery and purity. Solid-Phase Extraction and Liquid-Liquid Extraction are the most common and well-established techniques for this purpose.

Solid-Phase Extraction (SPE): SPE is the predominant sample clean-up technique for Ractopamine analysis. researchgate.net The procedure involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interferences are washed away, and the purified analyte is then eluted with a different solvent.

Sorbent Types: A variety of SPE sorbents have been utilized, including mixed-mode cation exchangers (which use both ion-exchange and reversed-phase retention mechanisms), C18 (hydrophobic interactions), and alumina. oup.comfao.orgresearchgate.net

Dispersive SPE (d-SPE): This is a variation often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, where the sorbent is mixed directly with the sample extract. researchgate.netnih.gov Molecularly imprinted polymers have been successfully used as d-SPE materials for the selective enrichment of Ractopamine and related β-agonists. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. taylorandfrancis.com For Ractopamine, a common procedure involves an initial extraction from the homogenized tissue into a solvent like methanol (B129727), followed by a liquid-liquid partition into ethyl acetate (B1210297) after pH adjustment. iaea.org LLE is sometimes used in conjunction with SPE to achieve a higher degree of purification. nih.govresearchgate.net

Table 3: Overview of Extraction Procedures for Ractopamine from Biological Matrices

Matrix Extraction Method Key Solvents/Sorbents Recovery (%) Reference
Pig/Cattle Liver & Kidney LLE followed by SPE Ethyl Acetate; Alumina 77-88% fao.org
Pork Muscle In-tube SPE Amide-modified polysaccharide-silica monolith 85.2-108.1% nih.gov
Pig Muscle & Liver Dispersive SPE Ractopamine-imprinted polymer 83.8-115.2% researchgate.net
Beef Solvent Extraction 0.2% Formic acid in 80:20 Methanol/H₂O 85-104% thermofisher.com

Minimization of Matrix Interference in Complex Biological Samples

Matrix effects occur when co-eluting components from the sample interfere with the analysis, either suppressing or enhancing the analyte signal, particularly in mass spectrometry-based methods. bohrium.com Minimizing these effects is crucial for accurate and reliable quantification.

Strategies for Minimization:

Effective Clean-up: The most direct way to combat matrix effects is through rigorous sample clean-up using the SPE and LLE procedures described above. By removing a large portion of the interfering lipids, proteins, and other endogenous components, the impact of the matrix on the final analysis is significantly reduced. researchgate.netnih.gov

Use of Internal Standards: In chromatographic methods coupled with mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (e.g., Ractopamine-d6) is a highly effective strategy. thermofisher.com This standard is added to the sample at the beginning of the preparation process. Since it behaves almost identically to the analyte during extraction and ionization but is distinguishable by its mass, it can be used to accurately compensate for both analyte loss during sample prep and signal suppression or enhancement caused by the matrix. thermofisher.com

Matrix-Matched Calibration: To quantify matrix effects, a standard calibration curve prepared in a pure solvent can be compared to one prepared in a blank matrix extract (a sample known to be free of the analyte). nih.gov If the curves are not superimposable, it indicates the presence of matrix effects. In such cases, using matrix-matched standards for calibration can improve quantitative accuracy.

Dilution: In some cases, particularly for immunoassays, a simple dilution of the sample extract can be sufficient to reduce the concentration of interfering matrix components to a level where they no longer significantly affect the assay's performance. nih.govnih.gov This approach offers a much simpler and more rapid sample preparation protocol. nih.gov

Chromatographic Optimization: Adjusting the liquid chromatography conditions can help separate the analyte of interest from interfering matrix components, preventing them from co-eluting and reaching the detector at the same time. Furthermore, thorough washing of the analytical column between injections can prevent carryover from one sample to the next. thermofisher.com

Environmental Dynamics and Research Implications of Ractopamine and Its O Methyl Metabolites

Environmental Fate and Transport of Ractopamine (B1197949) in Agroecosystems

Ractopamine, used to enhance feed efficiency and promote leanness in livestock, can be introduced into the environment through the land application of manure from treated animals. beefresearch.ca Understanding its behavior in soil and its potential to move into water systems is crucial for assessing its environmental footprint.

Persistence and Degradation in Manure and Soil Environments

Research indicates that ractopamine persists in feedlot environments. Studies have shown that ractopamine can be detected in pen floor feces for extended periods. For instance, in one study, ractopamine was still present in pen floor materials up to 37 days after its administration to cattle had ceased. acs.org The half-life of ractopamine in manure has been estimated to be between 18 and 49 days. acs.orgresearchgate.net This persistence suggests a potential for accumulation with continuous application.

The degradation of ractopamine in manure appears to be influenced by environmental conditions such as temperature, with slower degradation observed in colder weather. acs.org Composting or stockpiling manure has been shown to be an effective management practice, significantly accelerating the breakdown of ractopamine residues by over 95% in less than a month. beefresearch.ca

Once applied to land, sorption to soil particles is a primary fate for ractopamine. nih.gov Studies have demonstrated that ractopamine rapidly dissipates from the liquid phase of soil-water systems, with less than 20% remaining in the liquid layer after four hours. nih.gov The majority of the compound becomes sorbed to the soil, a process influenced by hydrophobic interactions and cation exchange with soil organic matter. nih.gov While a significant portion of the sorbed ractopamine is non-extractable, a smaller fraction remains potentially mobile. nih.gov

Interactive Data Table: Ractopamine Concentrations in Feedlot Environments

Sample Type Concentration Range (ng/g dry weight) Study Findings
Fresh Feces 27,000 - 58,000 Concentrations were 3-4 orders of magnitude greater than other growth promoters. acs.org
Pen Floor Material 3,600 (during administration) Significant amounts (681 ± 450 ng/g) remained 37 days post-administration. acs.org
Manure (Commercial Feedlots) Varies Manure from commercial feedlots serves as a source for environmental introduction. researchgate.net

Transport Pathways to Adjacent Aquatic Systems

Despite its strong sorption to soil, there are pathways through which ractopamine can be transported to nearby aquatic environments. One significant pathway is the transport of windblown particulate matter from feedlots. acs.orgresearchgate.net Ractopamine has been detected on wildflowers and in wetland sediments near feedlots, supporting the atmospheric deposition route. acs.org

Surface runoff from manure-amended fields or feedlot pens during rainfall events is another critical transport mechanism. beefresearch.caacs.org Simulated rainfall studies have shown that ractopamine can be mobilized in runoff water. acs.org Extrapolations from these studies suggest that a single significant rainfall event on a large commercial feedlot could mobilize gram quantities of ractopamine. acs.orgresearchgate.net The presence of ractopamine has been confirmed in feedlot catch basins and pond wastewater at concentrations ranging from 130 to 500 ng/L. nih.govresearchgate.net It has also been detected in groundwater near waste control facilities, indicating the potential for leaching. nih.gov

Potential Environmental Presence and Behavior of Ractopamine O-methyl

While research on the environmental fate of ractopamine itself is growing, there is a notable lack of information specifically concerning its O-methylated metabolites. In animal metabolism, ractopamine can undergo various transformations, including methylation. The resulting O-methyl ractopamine would have different physicochemical properties, which would, in turn, affect its environmental behavior.

Theoretical Considerations for Environmental Stability of O-methyl Metabolites

The process of O-methylation involves the addition of a methyl group to a hydroxyl group on the ractopamine molecule. This transformation would likely increase the lipophilicity (fat-solubility) and reduce the water solubility of the compound compared to the parent ractopamine.

Theoretically, the increased lipophilicity of this compound could lead to stronger sorption to organic matter in soil and sediment. This would reduce its mobility in the aqueous phase but could increase its persistence in the solid phase of these environmental compartments. The methylation of the phenolic hydroxyl groups would also make the compound less susceptible to certain degradation pathways, such as oxidation, potentially increasing its environmental stability compared to ractopamine. However, the ether linkage in the O-methyl group could be susceptible to microbial cleavage under certain conditions.

Predictive Modeling of Environmental Distribution

In the absence of empirical data, predictive modeling can offer insights into the potential environmental distribution of this compound. Physiologically-based pharmacokinetic (PBPK) models could be used to estimate the excretion rates of O-methylated metabolites from livestock. altex.org

Once introduced into the environment, environmental fate and transport models could be parameterized to predict the distribution of this compound. These models would need to account for its predicted higher sorption coefficient (Koc) due to increased lipophilicity. The output of such models would likely show a greater tendency for this compound to accumulate in soil and sediment and a lower potential for leaching into groundwater compared to the more water-soluble parent compound. However, transport via erosion of soil particles to which it is sorbed could still be a relevant pathway to aquatic systems. Further research is needed to generate the necessary empirical data to validate these predictive models.

Research on Environmental Transformation Products of Ractopamine

Studies on the degradation of ractopamine have identified several transformation products. In soil-water systems, ractopamine has been observed to degrade into mostly non-polar compounds. nih.gov These non-polar degradants have a higher potential to sorb to soil than ractopamine itself. nih.gov The formation of volatile compounds has also been suggested as a possible degradation pathway. nih.gov

Photodegradation is another relevant transformation process for ractopamine in aquatic environments. researchgate.net Exposure to simulated solar radiation can lead to the breakdown of ractopamine, forming various transformation products. researchgate.net The nature and toxicity of these transformation products are an emerging area of research, as they may pose their own environmental risks. researchgate.net

In animal metabolism, ractopamine is known to be conjugated, with monoglucuronide conjugates being a major metabolite found in urine. acs.org While these conjugates are excreted, their stability and fate in the environment are not well understood. It is possible that they can revert to the parent ractopamine through microbial activity in manure or soil.

Identification of Degradation Pathways in Various Environmental Compartments

There is no available research identifying the specific degradation pathways of this compound in environmental compartments such as soil, water, or manure. While studies on the parent compound, ractopamine, indicate that it can persist in the environment and undergoes degradation through processes like photodegradation and microbial action, similar data for its O-methylated form is absent. acs.orgbeefresearch.cafda.govnih.gov One study noted that O-methyl ractopamine can be formed as a process-related impurity during the synthesis of ractopamine hydrochloride, but its environmental fate was not investigated.

It has been reported that ractopamine is not a substrate for the enzyme catechol-O-methyl transferase (COMT), which is responsible for O-methylation of catecholamines in the body. google.com This suggests that this compound may not be a significant metabolite in animals, which could contribute to the lack of focus on its environmental presence and behavior.

Table 1: Degradation Pathways of this compound in Environmental Compartments

No data available from reviewed sources.

Environmental CompartmentDegradation PathwayKey Findings
SoilData Not AvailableNo studies were identified.
WaterData Not AvailableNo studies were identified.
ManureData Not AvailableNo studies were identified.

Formation of Novel Compounds During Environmental Exposure

Consistent with the lack of data on its degradation, there is no information available on the formation of novel compounds or transformation products resulting from the environmental exposure of this compound. Research on the parent compound, ractopamine, has shown it can degrade into other chemical entities, but this has not been explored for the O-methylated version. nih.gov

Table 2: Novel Compounds Formed from this compound During Environmental Exposure

No data available from reviewed sources.

Environmental ConditionNovel Compound FormedMethod of Identification
PhotodegradationData Not AvailableNot Applicable
Biotic Degradation (e.g., microbial)Data Not AvailableNot Applicable
Abiotic Degradation (e.g., hydrolysis)Data Not AvailableNot Applicable

Biochemical and Physiological Research on Ractopamine: Context for Metabolite Activity

Molecular Interactions of Ractopamine (B1197949) with Adrenergic Receptors

Ractopamine's mechanism of action begins with its binding to β-adrenergic receptors (β-ARs) on cell surfaces. nih.gov These receptors are G-protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. scielo.br The commercial form of ractopamine is a racemic mixture of four stereoisomers (RR, RS, SR, and SS), with the RR isomer, also known as Butopamine, being the most biologically active. inchem.orggoogle.com

Ractopamine primarily targets β-1 and β-2 adrenergic receptor subtypes, with negligible affinity for β-3 receptors. google.com Studies have shown that it acts as an agonist at both β-1 and β-2 adrenoceptors. inchem.org The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors.

Research in porcine models has determined the Ki values of ractopamine across different tissues. nih.gov For instance, the affinity for β-adrenoceptors in porcine adipose and muscle tissues was found to be in the nanomolar range. nih.gov One study reported a Ki value of 856 nM for ractopamine in porcine longissimus muscle and outer subcutaneous adipose tissue, with a higher affinity (lower Ki) observed in the middle subcutaneous adipose layer. nih.govoup.com In competition studies with epinephrine, ractopamine demonstrated a high affinity for the swine adipocyte β-receptor with a dissociation constant (Kd) of 1 to 2 x 10⁻⁷ M. nih.gov

The RR stereoisomer is considered the most functional ligand, exhibiting the highest affinity. scielo.br In cloned porcine receptors, the RR isomer was found to have equal affinity for both β-1 and β-2 subtypes, though it may couple more efficiently to the β-2 receptor. scielo.br Another study noted that ractopamine has a selective affinity for β-1 receptors. google.com This selectivity can vary by species, as the predominance of β-receptor types differs (e.g., pig adipocytes contain nearly 80% β-1 receptors). avma.org

Interactive Table 1: Ractopamine Binding Affinity (Ki) in Porcine Tissues

Agonist Tissue Ki (nM)
Ractopamine Middle Subcutaneous Adipose 386
Ractopamine Outer Subcutaneous Adipose 856
Ractopamine Longissimus Muscle 856
Ractopamine Semitendinosus Muscle 856

Data sourced from a 1993 study on porcine adipose and skeletal muscle membranes. nih.govoup.com

The binding of ractopamine to a β-adrenergic receptor initiates a transmembrane signaling pathway. scielo.br This activation leads to a conformational change in the receptor, which in turn activates a G-protein. scielo.br The Gα subunit of the G-protein dissociates and activates the enzyme adenylyl cyclase. scielo.br

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). scielo.brresearchgate.net The rise in intracellular cAMP concentration is a critical second messenger step. google.com cAMP then binds to and activates cAMP-dependent protein kinase A (PKA). scielo.brresearchgate.net The activated catalytic subunits of PKA can then phosphorylate various downstream enzymes, leading to the ultimate cellular responses, such as increased protein synthesis and lipolysis. scielo.brencyclopedia.pub This Gs-protein-cAMP-PKA pathway is the primary mechanism through which β-agonists exert their effects. nih.govscielo.br

Comparative Physiological Responses to Ractopamine Administration in Animal Models

The administration of ractopamine elicits measurable physiological changes across various animal models, including swine, cattle, and zebrafish. nih.govpeopleforanimalsindia.orgnih.gov These responses are direct consequences of the molecular interactions with adrenergic receptors.

Cardiovascular effects are prominent due to the abundance of β-adrenergic receptors in the heart. nih.gov Studies in dogs have shown that intravenous infusion of ractopamine leads to significant increases in heart rate (tachycardia) and peripheral vasodilation, resulting in a drop in mean arterial pressure. fda.gov.tweuropa.eu In one study, a dog's heart rate increased by approximately 65% during a 10-minute infusion. fda.gov.tw Dose-dependent increases in heart rate and cardiac output are typically observed within the first hour of administration, with systolic blood pressure also increasing while diastolic pressure remains largely unchanged. wikipedia.org

In heat-stressed lambs, ractopamine supplementation was associated with increased blood O2 partial pressure. nih.gov Research using zebrafish larvae as an animal model demonstrated that exposure to ractopamine significantly increased heart rate, blood flow velocity, and oxygen consumption. mdpi.comresearchgate.netresearchgate.net

Ractopamine can also induce changes in behavior and movement. In pigs, it has been associated with hyperactivity and tremors. peopleforanimalsindia.org Studies in zebrafish larvae have consistently shown that acute exposure to ractopamine leads to altered locomotory and exploratory behavior, including hyperactivity. nih.govencyclopedia.pubresearchgate.net This is often measured by tracking total distance covered, rotational movements, and burst counts. nih.gov The nematode Caenorhabditis elegans also exhibited decreased locomotion behavior after exposure to ractopamine. plos.org Some research suggests these behavioral effects may be linked to the compound's activity as a full agonist at the trace amine-associated receptor 1 (TAAR1), which can influence behavior in animal models. researchgate.netnih.gov

Interactive Table 2: Summary of Physiological Responses to Ractopamine in Animal Models

Animal Model System Affected Observed Effect Citation
Dog Cardiovascular Increased heart rate, peripheral vasodilation, decreased mean arterial pressure fda.gov.tw
Lamb (Heat-Stressed) Respiratory/Blood Gas Increased blood O2 partial pressure nih.gov
Pig Behavioral Hyperactivity, tremors peopleforanimalsindia.org
Zebrafish Larvae Cardiovascular Increased heart rate, blood flow velocity mdpi.comresearchgate.net
Zebrafish Larvae Respiratory Increased oxygen consumption researchgate.netresearchgate.net
Zebrafish Larvae Locomotory Increased locomotor activity, hyperactivity nih.govencyclopedia.pub
C. elegans Locomotory Decreased locomotion plos.org

Research into Endogenous Metabolic Regulation and Ractopamine Interaction

The metabolic fate of ractopamine is similar across pigs, cattle, laboratory animals, and humans. europa.euwikipedia.org A significant pathway for its deactivation involves O-methylation. Ractopamine is a phenethanolamine but not a catecholamine, meaning it is not instantaneously metabolized by catechol-O-methyltransferase (COMT). google.comwikipedia.org However, as a catechol-like compound, it is a substrate for this enzyme. inchem.org

COMT is an enzyme that deactivates catechols by methylating the 3-hydroxyl group on the aromatic ring, a process that limits the oral effectiveness of many catecholamines. inchem.orgmedchemexpress.com Studies on ractopamine metabolism in horses have identified methylated metabolites, confirming that O-methylation is a metabolic route. oup.comresearchgate.net The resulting compound, Ractopamine O-methyl, has a modified chemical structure. The methylation of the hydroxyl group increases the compound's lipophilicity, which could potentially alter its distribution in biological systems and its interaction with target receptors. vulcanchem.com While extensive research has focused on the parent compound, the specific biological activity of this compound is less characterized, though it is recognized as a metabolite formed through COMT action. inchem.orgoup.comvulcanchem.com Studies have identified methylated ractopamine-O-sulfate and methylated ractopamine-O-glucuronide conjugates, indicating that methylation is part of a broader metabolic process. oup.com

Influence on Endogenous Catecholamine Metabolism

The formation of this compound is intrinsically linked to the metabolic pathways of endogenous catecholamines, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine. This connection is primarily through the enzyme Catechol-O-methyltransferase (COMT), which is a key enzyme responsible for the degradation of these neurotransmitters. wikipedia.org COMT inactivates catecholamines by transferring a methyl group from the donor S-adenosyl methionine (SAM) to a hydroxyl group on the catechol structure. wikipedia.org Ractopamine, as a compound with a phenolic structure, is also a substrate for COMT, which metabolizes it to form this compound. inchem.org

This shared metabolic pathway suggests a potential for competitive interaction. The parent compound, ractopamine, can compete with endogenous catecholamines for access to the COMT enzyme. This competitive inhibition mechanism has been observed with similar catechol-structured compounds like dobutamine (B195870), which was found to be a competitive inhibitor of dopamine methylation by COMT. researchgate.netresearchgate.net The affinity of dobutamine for COMT was even higher than that of dopamine itself. researchgate.net By extension, the metabolism of ractopamine to this compound could influence the rate at which endogenous catecholamines are degraded, potentially altering their local concentrations and duration of action.

Research on the parent compound, ractopamine, provides further evidence of its influence on catecholamine systems. Studies in pigs have shown that administration of ractopamine can lead to elevated levels of circulating catecholamines. researchgate.netscielo.br Furthermore, investigations into brain neurochemistry revealed that feeding ractopamine to pigs altered the concentrations of key catecholamines and their metabolites in brain regions critical for regulating behavior. fda.gov.tw Specifically, in gilts, ractopamine administration was associated with decreased concentrations of norepinephrine and the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the amygdala and frontal cortex. fda.gov.tw The same study also noted an increased dopamine turnover rate in the amygdala of these gilts, indicating enhanced dopamine release. fda.gov.tw

These findings demonstrate that the metabolic processing of ractopamine is directly integrated with the pathways governing endogenous catecholamine balance. The creation of its metabolite, this compound, is a direct consequence of this integration, and the process can influence the availability and turnover of critical neurotransmitters.

Table 1: Effects of Ractopamine Administration on Brain Amine Concentrations in Gilts

Brain RegionNeurochemicalObserved EffectCitation
AmygdalaNorepinephrineDecrease fda.gov.tw
AmygdalaDOPAC (Dopamine Metabolite)Decrease fda.gov.tw
AmygdalaDopamine Turnover RateIncrease fda.gov.tw
Frontal CortexNorepinephrineDecrease fda.gov.tw
Frontal CortexDOPAC (Dopamine Metabolite)Decrease fda.gov.tw

Interplay with Other Biologically Active Compounds

Beyond its relationship with catecholamine metabolism, the parent compound of this compound, ractopamine, has been shown to interact directly with other significant biological signaling systems, most notably the trace amine-associated receptors (TAARs). Research has identified ractopamine as a full agonist at Trace Amine-Associated Receptor 1 (TAAR1). researchgate.netnih.govnih.gov This is a significant finding, as TAAR1 is a G protein-coupled receptor that responds to trace amines—such as β-phenylethylamine and tyramine—as well as various psychoactive compounds. frontiersin.org

TAAR1 is expressed in the central nervous system and is known to modulate the activity of major neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems. frontiersin.orgresearchgate.net The activation of TAAR1 can influence the release of and response to dopamine and norepinephrine. frontiersin.org The finding that ractopamine is a full agonist for TAAR1 suggests a mechanism of action that extends beyond its well-known activity at β-adrenergic receptors and provides a pathway through which it, and potentially its metabolites, can exert complex effects on neurochemical balance. nih.govnih.gov This interaction is considered a novel mechanism of action that may influence the physiology and behavior of species exposed to the drug. nih.gov

The interplay between TAAR1 and the dopaminergic system is particularly notable. TAAR1 can form heterodimers with the dopamine transporter (DAT) and the D2 dopamine receptor, thereby modulating dopaminergic signaling. researchgate.net The agonistic activity of ractopamine at TAAR1 could, therefore, indirectly influence dopamine dynamics, which aligns with findings of altered dopamine turnover in the brains of ractopamine-fed animals. fda.gov.twresearchgate.net This interaction with the TAAR1 system represents a crucial point of interplay between ractopamine and other biologically active amine compounds, expanding its physiological context beyond simple β-adrenergic agonism.

Table 2: Receptor Interaction Profile of Ractopamine (Parent Compound)

Receptor TargetNature of InteractionImplicationCitation
β1 and β2 Adrenergic ReceptorsAgonistMediates effects on muscle and fat metabolism. wikipedia.orgnih.gov
Trace Amine-Associated Receptor 1 (TAAR1)Full AgonistModulates dopaminergic and other neurotransmitter systems; influences physiology and behavior. researchgate.netnih.govnih.gov

Regulatory Science and Residue Research Pertaining to Ractopamine Metabolites

Global Regulatory Frameworks for Ractopamine (B1197949) Control

The regulation of ractopamine in food-producing animals is a subject of international debate, leading to a patchwork of different national and international standards.

International Standards and National Regulations

At the international level, the Codex Alimentarius Commission , a body established by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), sets standards to protect consumer health and ensure fair practices in the food trade. anses.fr In 2012, after considerable debate, the Commission adopted Maximum Residue Limits (MRLs) for ractopamine in pork and beef tissues. agriculture.gov.au These MRLs are based on a toxicological assessment and an Acceptable Daily Intake (ADI) established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). agriculture.gov.au The ADI for ractopamine is set at 0-1 µg/kg of body weight per day. agriculture.gov.au

The MRLs recommended by Codex are not universally accepted, and national regulations vary significantly. A number of countries, including the United States, Canada, and Brazil, permit the use of ractopamine in animal feed and have established their own MRLs, which in some cases differ from the Codex standards. inchem.orgfao.org Conversely, the European Union, China, and Russia have implemented zero-tolerance policies, banning the use of ractopamine and the importation of meat from animals treated with the substance. vulcanchem.com This divergence in regulations has led to international trade disputes. vulcanchem.com

Here is an interactive data table summarizing the MRLs for ractopamine in different regions:

Methodological Requirements for Regulatory Compliance

To enforce these regulations, reliable and sensitive analytical methods are crucial for detecting and quantifying ractopamine residues in animal tissues. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that new animal drug applications include a validated analytical method for residue monitoring. shb.com These methods must be practical for routine use by regulatory laboratories. fao.org

The most commonly employed techniques for regulatory compliance are chromatographic methods coupled with mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govpsu.edu These methods offer high specificity and sensitivity, allowing for the detection of residues at the parts-per-billion (ppb) level. psu.edu For screening purposes, enzyme-linked immunosorbent assays (ELISAs) can be used, though positive results are typically confirmed by a more definitive method like LC-MS/MS. psu.eduresearchgate.net

Tissue Residue Depletion Studies for Ractopamine and Metabolites

Understanding how ractopamine and its metabolites are distributed and eliminated from animal tissues is essential for establishing appropriate withdrawal periods and ensuring that residue levels fall below the established MRLs before the animal enters the food supply.

Characterization of Ractopamine O-methyl Residue Kinetics in Animal Tissues

Ractopamine is metabolized in animals primarily through glucuronide conjugation. fao.orgfao.org One of the potential metabolites is This compound . While the synthesis of this compound has been described for research purposes, and it is noted that its increased lipophilicity compared to the parent compound could alter its pharmacokinetic behavior, specific studies detailing its residue kinetics in the tissues of food-producing animals are not widely available in published literature. vulcanchem.comjetir.org

Determination of Withdrawal Times for Residue Minimization

The withdrawal period is the time required after the last administration of a veterinary drug for the residues in the animal's tissues to deplete to levels at or below the MRL. This period is determined through residue depletion studies.

For ractopamine, studies have shown that it is rapidly absorbed, metabolized, and excreted. inchem.org Residues are highest in the liver and kidney, the primary organs of metabolism and excretion, and are significantly lower in muscle and fat. inchem.orgfao.org Depletion is also rapid, with residue levels declining significantly within a few days of drug withdrawal. inchem.orgnih.gov

A study in swine fed ractopamine for 28 days found that residue concentrations in all edible tissues at a zero-day withdrawal period were below the tolerance values established by the FDA and the MRLs listed by JECFA. nih.gov Another study in cattle showed that after a 7-day withdrawal period, ractopamine residues in liver and kidney were undetectable. inchem.org

The following interactive data table presents findings from a residue depletion study of ractopamine in pigs.

Data from a study in swine fed 20 mg/kg ractopamine for seven days. inchem.org

Based on such studies, regulatory agencies in countries where ractopamine is approved have established official withdrawal times to ensure food safety.

Development of Reference Materials and Certified Analytical Standards

The accuracy and reliability of residue analysis are underpinned by the availability of high-quality reference materials and certified analytical standards. These materials are essential for method validation, calibration of analytical instruments, and quality control in regulatory laboratories.

The development and certification of reference materials are guided by international standards, such as those from the International Organization for Standardization (ISO), including ISO 17034 for the competence of reference material producers. semanticscholar.orgsigmaaldrich.com Certified reference materials (CRMs) for veterinary drugs are often produced as either pure substances or as matrix-matched materials, where the analyte is present in a representative food matrix (e.g., animal tissue). nih.goviaea.org

For ractopamine and its metabolites, including This compound , analytical standards are available from various commercial suppliers. vulcanchem.com These standards are typically characterized for purity and identity using techniques like NMR, mass spectrometry, and chromatography. jetir.org Isotope-labeled internal standards, such as deuterated ractopamine, are also developed to improve the accuracy of quantitative analysis by LC-MS/MS. nih.gov

The production of matrix-CRMs involves administering the drug to an animal and then preparing a homogenous and stable material from the incurred tissues. nih.gov This provides a more realistic test material for method validation than simply spiking a blank matrix with the standard. nih.gov The certified value of the analyte in the CRM is typically determined through an inter-laboratory comparison involving expert laboratories using validated methods. nih.gov

Importance of this compound Reference Standards for Analytical Validation

The reliability and accuracy of any analytical method used for the detection and quantification of veterinary drug residues are fundamentally dependent on the availability and quality of certified reference materials (CRMs). For this compound, its importance as a reference standard stems from its identity as a process-related impurity formed during the synthesis of Ractopamine Hydrochloride jetir.org. Its presence, even at low levels, requires that analytical methods be capable of accurately identifying and quantifying it to ensure the purity and safety of the final product and to monitor for its potential presence in food animal tissues.

High-purity, well-characterized reference standards of this compound are indispensable for several key aspects of analytical method validation:

Method Development and Optimization: Reference standards are essential for developing new analytical procedures, such as those based on high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), and for optimizing parameters like retention time, selectivity, and sensitivity.

Specificity and Selectivity: Analytical methods must be able to distinguish this compound from the parent compound, ractopamine, and other related metabolites. The reference standard is used to confirm the method's ability to do so without interference.

Calibration and Quantification: Accurate quantification of this compound residues relies on the use of a CRM to create a standard curve, from which the concentration in a sample can be determined fao.org.

Accuracy and Precision: The accuracy of a method is determined by analyzing a sample with a known concentration of the reference standard and comparing the measured value to the true value. Precision is assessed by repeatedly analyzing the standard to ensure consistent results.

Regulatory Compliance: Regulatory bodies often require that analytical methods used for official controls be validated using certified reference materials to ensure they meet stringent performance criteria eurofins.defda.gov. The availability of this compound reference standards, including isotopically labeled versions like O-Methyl ractopamine-d6, facilitates compliance with these regulatory requirements for applications such as Abbreviated New Drug Applications (ANDA) clearsynth.com.

Several chemical suppliers provide this compound and its deuterated stable isotope as reference materials, often with comprehensive characterization data to meet regulatory guidelines.

Table 1: Available Reference Standards for this compound

Compound Name CAS Number Supplier Intended Use
Ractopamine Methyl Ether 1329610-95-8 Clearsynth, LGC Standards Analytical method development, method validation (AMV), Quality Control (QC) clearsynth.comlgcstandards.com

Interlaboratory Proficiency Testing for Residue Analysis

Interlaboratory proficiency testing (PT) is a cornerstone of quality assurance for analytical laboratories. It involves the regular analysis of the same samples by a group of different laboratories to assess their analytical performance and the comparability of their results. Participation in PT schemes is often a mandatory requirement for laboratory accreditation under standards such as ISO/IEC 17025.

For the analysis of veterinary drug residues, including β-agonists and their metabolites, several organizations provide PT schemes. While these programs may not list this compound as a specific target analyte, they often include the broader category of β-agonists or offer analysis of incurred residues in matrices like bovine liver, milk, and pig muscle testveritas.comfapas.combiofronttech.com. Laboratories that analyze for ractopamine and its metabolites would participate in these schemes to validate their analytical methods and demonstrate their competence.

The process of a typical PT scheme involves:

The PT provider distributes homogeneous and stable test materials (which can be spiked or contain incurred residues) to participating laboratories.

Each laboratory analyzes the material using its own routine analytical methods.

The results are submitted to the provider, who performs a statistical analysis, often calculating a consensus value from the participants' data and assigning a performance score (e.g., a z-score) to each laboratory.

A final report is issued, allowing laboratories to compare their performance against their peers and identify any potential issues with their analytical procedures.

These programs are designed in accordance with international standards such as ISO/IEC 17043, which specifies the general requirements for the competence of PT providers testveritas.com.

Table 2: Examples of Proficiency Testing Schemes for Veterinary Drug Residues (including β-agonists)

Provider Program Name Relevant Analytes/Matrices Accreditation/Standard
Test Veritas Progetto Trieste Beta-agonists (clenbuterol, salbutamol, terbutaline) and ractopamine in various matrices testveritas.com EN ISO/IEC 17043:2010 testveritas.com
Fapas (from Fera) Veterinary Drugs β-agonists in Bovine Liver, Bovine Milk; Nitrofuran & Carbadox Metabolites in Pig Muscle fapas.combiofronttech.comfapas.com Follows guidelines like EC/657/2002 fapas.com

By participating in such interlaboratory comparisons, laboratories can ensure the validity of their analytical results for ractopamine and its metabolites, thereby upholding the standards of food safety and regulatory compliance.

Emerging Research Frontiers and Future Directions for Ractopamine O Methyl

Development of Advanced Non-Invasive Monitoring Techniques

The development of non-invasive monitoring techniques for Ractopamine (B1197949) O-methyl and related compounds is a significant area of emerging research. Traditional methods for detecting substances like ractopamine often involve collecting blood or tissue samples, which are invasive procedures. agriculturejournals.cz Current research is exploring alternatives such as saliva, hair, feces, and urine as matrices for biomarker analysis. agriculturejournals.cz

Recent advancements have focused on developing highly sensitive and specific biosensors. acs.orgmdpi.com These biosensors utilize various transducer types, including electrochemical, optical, piezoelectric, and thermal, to detect target analytes. acs.org For instance, optical biosensors, such as those based on surface plasmon resonance (SPR), have shown promise for the label-free detection of small molecules like ractopamine. nih.govnih.gov An SPR sensor with a nano-hybrid film demonstrated a wide linear range for ractopamine detection. nih.gov Another approach involves colorimetric enzyme-linked immunosorbent assays (ELISA) using gold nanoparticles, which have achieved a low limit of detection for ractopamine in urine. acs.orgnih.gov

Hair analysis is also emerging as a valuable non-invasive method for monitoring the use of ractopamine and its metabolites in livestock over time. researchgate.net Studies have shown that ractopamine residues can be detected in hair for an extended period after administration, making it a suitable matrix for monitoring illegal use. researchgate.net The development of analytical methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has enhanced the sensitivity and accuracy of detecting these compounds in complex biological samples. nih.gov

Future research in this area is expected to focus on:

Multiplexing Capabilities: Developing biosensors that can simultaneously detect multiple doping agents in a single analysis. nih.gov

Rapid Testing: Optimizing protocols to reduce the time required for detection. nih.gov

Integration with Other Technologies: Combining biosensor technology with microfluidics and nanotechnology to improve performance. nih.gov

Comprehensive Multi-Omics Approaches in Metabolic Profiling

The study of Ractopamine O-methyl and its parent compound, ractopamine, is increasingly benefiting from comprehensive multi-omics approaches. These methodologies, which include metabolomics, proteomics, and genomics, provide a more holistic understanding of the metabolic effects of these compounds.

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has been applied to characterize the metabolic profiles of animals treated with ractopamine. acs.orgresearchgate.net Untargeted mass spectrometry-based metabolomics can identify a wide range of metabolites that are altered in response to treatment. acs.org For example, studies on pigs have used untargeted metabolomics to compare the serum metabolic profiles of control and ractopamine-treated animals, revealing significant changes in various metabolites. researchgate.netuliege.be These approaches often utilize techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites. acs.org

Proteomics, the large-scale study of proteins, complements metabolomics by providing insights into the changes in protein expression and post-translational modifications. Research has investigated the effects of ractopamine on the muscle proteome to understand its role in muscle growth. nih.gov For instance, studies have examined how ractopamine influences protein synthesis in skeletal muscle. animbiosci.org

Genomics studies focus on the organism's entire set of DNA, including its genes. In the context of ractopamine, research has explored the transcription of genes related to various metabolic pathways. For example, studies in fish have shown that ractopamine exposure can alter the transcription of genes associated with the HPG axis pathways. nih.gov

The integration of these multi-omics datasets allows for a more complete picture of the biological impact of this compound and related compounds. This integrated approach can help to identify key metabolic pathways affected and potential biomarkers of exposure.

Refined Environmental Risk Assessment Methodologies

The widespread use of compounds like ractopamine in livestock production has raised concerns about their potential environmental impact, necessitating refined risk assessment methodologies. researchgate.net Ractopamine and its metabolites, including potentially this compound, are excreted by animals and can enter the environment through manure. neogen.comnih.govacs.org

Current research focuses on understanding the fate and transport of these compounds in the environment. Studies have detected ractopamine in various environmental compartments, including groundwater, agricultural catchment areas, and sewerage ponds near farms. nih.govresearchgate.net For instance, concentrations of ractopamine have been found in feedlot pen floors, and it has been shown to persist in manure for extended periods. acs.orgbeefresearch.ca One study reported a degradation half-life of approximately 18 days in pen floor materials. researchgate.netacs.org

A significant knowledge gap exists regarding the environmental fate and toxicity of ractopamine and its metabolites in non-target organisms. researchgate.net Research is beginning to address the ecotoxicological effects on aquatic animals. nih.govnih.gov For example, studies on zebrafish have shown that acute exposure to ractopamine can lead to behavioral and physiological alterations. nih.gov

Future environmental risk assessments for this compound will need to consider:

The formation and degradation of specific metabolites in different environmental matrices. beefresearch.ca

The potential for co-occurring contaminants from other veterinary drugs to influence its breakdown. beefresearch.ca

The development of more comprehensive models for predicting the environmental transport and fate of these compounds.

Exploration of this compound in Broader Biomedical Contexts

While the primary research focus on ractopamine and its metabolites has been in the context of animal science, there is potential for exploring compounds like this compound in broader biomedical research. As a β-adrenergic agonist, this compound interacts with β-adrenergic receptors, which are involved in various physiological processes. vulcanchem.com

The pharmacokinetic profile of this compound may differ from its parent compound. Its O-methyl group could increase its lipophilicity, potentially altering how it is absorbed, distributed, metabolized, and excreted in the body. vulcanchem.com Understanding these pharmacokinetic properties is a crucial first step in exploring its biomedical potential. researchgate.netnih.gov

Research into the receptor binding profile of this compound is also important. Studies on ractopamine have shown that it has affinity for both β1- and β2-adrenergic receptors. animbiosci.orggoogle.com this compound may also interact with other receptor systems, as has been suggested for the parent compound, which may target estrogen receptor alpha and trace amine-associated receptor 1 (TAAR1). vulcanchem.com

Potential areas for future biomedical research on this compound could include:

Chemical studies: Investigating the properties and reactions of β-adrenergic agonists. vulcanchem.com

Biological investigations: Exploring the mechanisms of muscle growth and fat metabolism. vulcanchem.com

Comparative studies: Comparing its receptor binding and activation with other β-agonists. vulcanchem.com

Pharmacokinetic and metabolism research: Elucidating its metabolic fate in different species. vulcanchem.com

These investigations could provide valuable insights into the structure-activity relationships of β-adrenergic agonists and their potential applications beyond animal agriculture.

Collaborative International Research Initiatives on Ractopamine Metabolites

Addressing the scientific and regulatory questions surrounding ractopamine and its metabolites, including this compound, necessitates collaborative international research initiatives. The use of ractopamine is approved in some countries but banned in many others, including the European Union, China, and Russia, leading to trade disputes and a need for global consensus. nih.govresearchgate.netresearchgate.net

International collaborations can facilitate:

Harmonization of Analytical Methods: Ensuring that different laboratories across the world can produce comparable and reliable data on ractopamine residues is crucial for fair trade and consumer protection. This includes the development and validation of standard analytical techniques. europa.eu

Comprehensive Risk Assessments: Combining data from different geographical regions and research groups can lead to more robust and globally relevant risk assessments for both human health and the environment. beefresearch.ca

Sharing of Research Findings: Collaborative platforms can accelerate the dissemination of new knowledge on the metabolism, pharmacokinetics, and potential effects of ractopamine metabolites.

Addressing Knowledge Gaps: International efforts can pool resources and expertise to address key unanswered questions, such as the long-term environmental fate of these compounds and their full range of biological activities. researchgate.net

Organizations like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) play a role in evaluating the safety of veterinary drugs like ractopamine and establishing acceptable daily intakes and maximum residue limits. who.int Continued international cooperation through such bodies and dedicated research consortia will be essential for advancing the scientific understanding of this compound and other metabolites and for informing evidence-based global policies.

Q & A

Q. What analytical methodologies are recommended for detecting trace residues of Ractopamine O-methyl in biological matrices, and how are they validated?

  • Methodological Answer : Capillary electrophoresis (CE) coupled with cation-selective exhaustive injection sweeping micellar electrokinetic chromatography (CSEI-sweep-MEKC) is a validated approach for nanogram-level detection. This method employs chemometric experimental design to optimize parameters (e.g., buffer pH, voltage) and reduce trial-and-error iterations . Alternatively, three-dimensional synchronous fluorescence spectroscopy combined with alternating penalty trilinear decomposition (APTLD) enables rapid quantification by resolving spectral overlaps in complex matrices like pork . Validation requires assessing limits of detection (LODs: 3–5 ng/g), recovery rates, and cross-validation with commercial kits or mass spectrometry .

Q. How should researchers design controlled animal studies to evaluate this compound’s metabolic effects?

  • Methodological Answer : Use a factorial design (e.g., 2×2) to isolate variables such as feed restriction (e.g., 20% limitation) and ractopamine supplementation (e.g., 10 ppm). Randomize blocks to account for confounding factors like sex or initial weight, and ensure replicates (≥10 per group) for statistical power. Measure outcomes like weight gain, organ residue levels, and biochemical markers. Detailed protocols should specify feed composition, dosing schedules, and ethical oversight for animal welfare .

What frameworks ensure research questions on this compound are scientifically rigorous and feasible?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define study scope. For example:
  • P : Swine models (castrated males/females at 110 days)
  • I : 10 ppm ractopamine supplementation
  • C : Ractopamine-free diet
  • O : Residual levels in liver/kidney tissues
    Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and predefine analytical endpoints (e.g., LODs, statistical thresholds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data regarding this compound’s long-term safety?

  • Methodological Answer : Conduct a systematic review with meta-analysis of observational studies, stratifying by dose, exposure duration, and tissue-specific residues (e.g., lung vs. muscle). Use sensitivity analysis to identify outliers and assess heterogeneity via I² statistics. Address confounding variables (e.g., species differences, feed composition) and align with regulatory risk assessments, which integrate consumption patterns and toxicological thresholds (e.g., Acceptable Daily Intake) .

Q. What advanced statistical approaches are critical for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Implement mixed-effects models to account for hierarchical data (e.g., repeated measures in animal cohorts). For dose-response meta-analysis, use restricted cubic splines or Hill equations to model non-linear relationships. Predefine significance thresholds (e.g., p < 0.01) and report confidence intervals to avoid Type I errors. Ensure numerical precision aligns with instrumentation limits (e.g., reporting means to ±0.1 ng/g) .

Q. How can chemometric optimization improve the reproducibility of this compound detection in complex matrices?

  • Methodological Answer : Apply response surface methodology (RSM) or Box-Behnken designs to optimize CE parameters (e.g., buffer ionic strength, injection time). Validate robustness via intermediate precision tests and inter-laboratory comparisons. For fluorescence methods, use multivariate calibration (e.g., APTLD) to correct matrix effects and improve prediction accuracy (R² > 0.98) .

Q. What methodologies address gaps in understanding this compound’s environmental persistence and bioaccumulation?

  • Methodological Answer : Deploy high-resolution mass spectrometry (HRMS) paired with stable isotope tracing to monitor degradation metabolites in environmental samples (e.g., soil, water). Use fugacity modeling to predict partitioning coefficients and bioaccumulation factors (BAFs). Field studies should correlate lab-based half-lives with real-world conditions (e.g., pH, temperature) .

Methodological Considerations Table

Research Aspect Key Methodologies References
Detection SensitivityCSEI-sweep-MEKC (LOD: 3–5 ng/g), APTLD fluorescence (RMSEP: 0.4966 mg·L⁻¹)
Experimental DesignRandomized block design, 2×2 factorial scheme (feed × ractopamine)
Statistical AnalysisMixed-effects models, dose-response meta-analysis
Risk AssessmentIntegration of toxicological thresholds, consumption patterns
Chemometric OptimizationResponse surface methodology, multivariate calibration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.